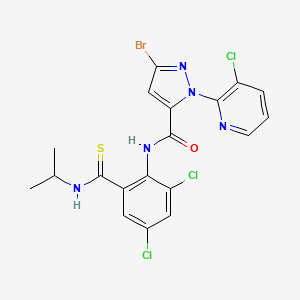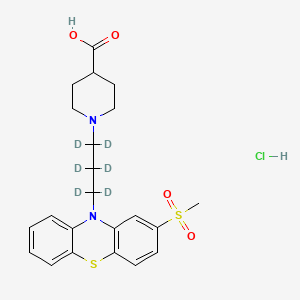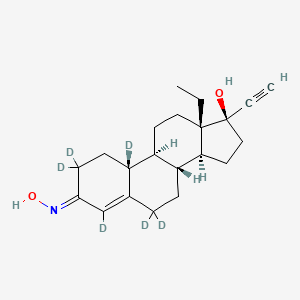
TCEP-d16 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a non-thiol reducing agent that is more stable and produces faster S-S reductive reactions compared to other chemical reductants . It is widely used in biochemistry and molecular biology applications due to its ability to selectively reduce protein disulfides without altering their properties .
準備方法
Synthetic Routes and Reaction Conditions
TCEP-d16 (hydrochloride) is synthesized by the deuteration of TCEP hydrochloride. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the TCEP hydrochloride molecule . The synthetic route typically includes the acid hydrolysis of tris(cyanoethyl)phosphine, followed by deuteration .
Industrial Production Methods
Industrial production of TCEP-d16 (hydrochloride) involves large-scale deuteration processes, ensuring high purity and yield. The compound is produced under controlled conditions to maintain its stability and effectiveness as a reducing agent .
化学反応の分析
Types of Reactions
TCEP-d16 (hydrochloride) primarily undergoes reduction reactions. It is highly effective in cleaving disulfide bonds within and between proteins . The compound is also used in the reduction of sulfoxides, sulfonyl chlorides, N-oxides, and azides .
Common Reagents and Conditions
Common reagents used with TCEP-d16 (hydrochloride) include various buffers and solvents. The compound is stable in aqueous, acidic, and basic solutions, making it versatile for different reaction conditions . It is often used in combination with copper catalysts for azide-alkyne cycloaddition reactions .
Major Products Formed
The major products formed from the reduction reactions involving TCEP-d16 (hydrochloride) are free thiols or sulfhydryl groups. These products are crucial for further biochemical and molecular biology applications .
科学的研究の応用
TCEP-d16 (hydrochloride) has a wide range of scientific research applications:
作用機序
TCEP-d16 (hydrochloride) exerts its effects through a nucleophilic substitution mechanism. The phosphorus atom in the compound attacks one sulfur atom along the disulfide bond, forming a thioalkoxyphosphonium cation and a sulfhydryl anion . This reaction is followed by rapid hydrolysis, releasing the second sulfhydryl molecule and forming phosphine oxide . This mechanism allows TCEP-d16 (hydrochloride) to effectively reduce disulfide bonds without interacting with other thiol-directed agents .
類似化合物との比較
Similar Compounds
Dithiothreitol (DTT): A commonly used reducing agent that is less stable and has a strong odor compared to TCEP-d16 (hydrochloride).
2-Mercaptoethanol: Another reducing agent that is less effective and more volatile than TCEP-d16 (hydrochloride).
2-Mercaptothylamine: Similar to 2-mercaptoethanol, it is less stable and has a strong odor.
Uniqueness
TCEP-d16 (hydrochloride) stands out due to its stability, odorless nature, and effectiveness in reducing disulfide bonds. Unlike other reducing agents, it does not need to be removed before certain sulfhydryl-reactive cross-linking reactions, making it highly convenient for various applications .
特性
分子式 |
C9H16ClO6P |
|---|---|
分子量 |
302.74 g/mol |
IUPAC名 |
(2H)chlorane;deuterio 3-bis(1,1,2,2-tetradeuterio-3-deuteriooxy-3-oxopropyl)phosphanyl-2,2,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C9H15O6P.ClH/c10-7(11)1-4-16(5-2-8(12)13)6-3-9(14)15;/h1-6H2,(H,10,11)(H,12,13)(H,14,15);1H/i1D2,2D2,3D2,4D2,5D2,6D2;/hD4 |
InChIキー |
PBVAJRFEEOIAGW-KTOUPRNMSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])P(C([2H])([2H])C([2H])([2H])C(=O)O[2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H].[2H]Cl |
正規SMILES |
C(CP(CCC(=O)O)CCC(=O)O)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


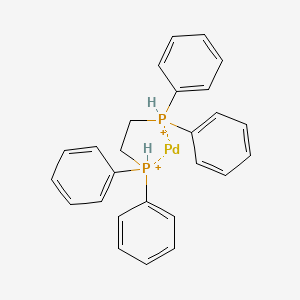

![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

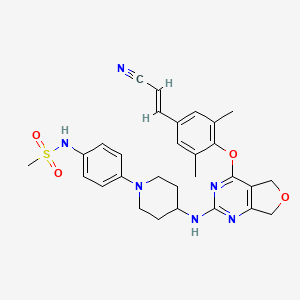
![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,4S,5R,9R,10S,11S,13R,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15141075.png)
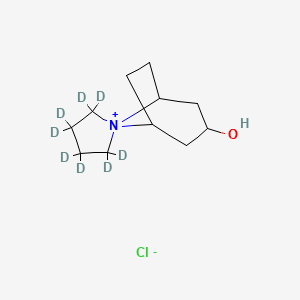
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
